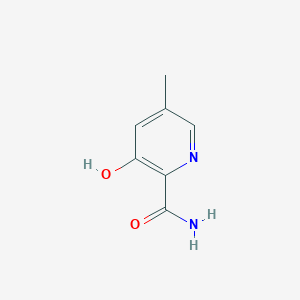

3-Hydroxy-5-methylpicolinamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-5-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(10)6(7(8)11)9-3-4/h2-3,10H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWRUJLUWWXUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3 Hydroxy 5 Methylpicolinamide

Established Synthetic Pathways for Hydroxylated and Methylated Picolinamide (B142947) Derivatives

The synthesis of picolinamide derivatives bearing hydroxyl and methyl groups relies on a robust toolbox of organic reactions, primarily focusing on the functionalization of the pyridine (B92270) ring and the efficient formation of the amide bond.

Pyridine Ring Functionalization and Derivatization Approaches

The introduction of substituents onto the pyridine ring is a critical step in the synthesis of tailored picolinamide derivatives. A variety of methods have been developed to achieve this with control over regioselectivity.

Directed C-H Functionalization: The picolinamide group itself can act as a directing group, facilitating the introduction of substituents at specific positions on the pyridine ring. rsc.orgscientificupdate.com This strategy has been successfully employed for arylation and alkylation reactions, often utilizing transition metal catalysts like palladium. scientificupdate.comresearchgate.net For instance, the picolinamide moiety can direct the clean arylation at the C3 and C4 positions of the pyridine ring. scientificupdate.comresearchgate.net Rhodium(III)-catalyzed C-H activation has also been shown to be effective for the olefination and annulation of picolinamides. rsc.org

Halogenation and Cross-Coupling Reactions: The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a handle for subsequent cross-coupling reactions. For example, the bromination of picolinamide can be followed by palladium-catalyzed cross-coupling reactions to introduce various substituents.

Oxidative Functionalization: In some instances, oxidative methods can be used to introduce hydroxyl groups or other functionalities onto the pyridine ring. For example, copper acetate-catalyzed C-H bond amination of quinoline (B57606) N-oxides has been achieved, suggesting potential for similar transformations on pyridine rings. researchgate.net

Amide Bond Formation Strategies for Picolinamides

The formation of the amide bond between a picolinic acid derivative and an amine is a cornerstone of picolinamide synthesis. A plethora of coupling reagents and methods are available, each with its own advantages and limitations.

Carbodiimide-Based Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used for amide bond formation. scirp.org These reactions are typically performed in anhydrous solvents like dichloromethane (B109758) or dimethylformamide.

Phosphonium and Uronium-Based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and are often used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). scirp.orgucl.ac.uk This method can lead to high yields and purity, avoiding some of the by-products associated with carbodiimides. scirp.org

Ritter Reaction: The Ritter reaction provides a direct method for the synthesis of picolinamides from 2-cyanopyridine (B140075) and various alcohols or alkenes. researchgate.net This approach is noted for its operational simplicity and the use of inexpensive reagents. researchgate.net

Transition Metal-Catalyzed Amidation: Nickel-catalyzed C-N cross-coupling between picolinamides and aryl boronic acids has been developed, offering a ligand-free method under mild conditions. researchgate.net Additionally, copper-catalyzed C(sp3)-H/N-H cross-dehydrogenative coupling has been shown to be an efficient method for C-N bond formation. researchgate.net

Targeted Synthesis of 3-Hydroxy-5-methylpicolinamide

While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through a combination of the established methods described above.

Precursor Selection and Chemical Transformations

The synthesis would likely commence with a readily available starting material, such as a substituted pyridine or picolinic acid.

Starting from a Substituted Pyridine: A plausible route could involve starting with 3-hydroxy-5-methylpyridine. This precursor would first need to be carboxylated at the 2-position to form 3-hydroxy-5-methylpicolinic acid. This carboxylic acid could then be coupled with ammonia (B1221849) or a protected amine to yield the final picolinamide.

Starting from a Picolinic Acid Derivative: Alternatively, one could start with a picolinic acid derivative that is already functionalized at the 5-position with a methyl group. The hydroxyl group could then be introduced at the 3-position. This might involve a directed C-H oxidation or a more complex multi-step sequence involving protection and deprotection of other functional groups. For instance, a synthetic pathway toward florylpicoxamid, a fungicide, involves the synthesis of 3-hydroxy-4-methoxypicolinic acid from furfural. chemicalbook.com A similar strategy could potentially be adapted.

Reaction Condition Optimization for Yield and Selectivity

The efficiency of the synthesis of this compound would be highly dependent on the optimization of reaction conditions.

Catalyst and Ligand Choice: In cross-coupling and C-H functionalization reactions, the choice of the transition metal catalyst (e.g., palladium, rhodium, copper, nickel) and the corresponding ligands is crucial for achieving high yields and regioselectivity. rsc.orgresearchgate.netresearchgate.net

Solvent and Temperature: The solvent can significantly influence reaction rates and outcomes. For instance, amide bond formation using carbodiimides is typically performed in anhydrous polar aprotic solvents. Temperature control is also critical, as some reactions require heating to proceed at a reasonable rate, while others may require low temperatures to control selectivity. google.com

Base: The choice of base is important in many of the key reactions, including amide coupling and cross-coupling reactions. Inorganic bases like potassium carbonate or organic bases like DIEA are commonly used. scirp.org

Stereoselective and Enantioselective Synthesis of Chiral Picolinamide Analogs

The synthesis of chiral picolinamide analogs is of significant interest, particularly for applications in medicinal chemistry and materials science. This often requires the use of stereoselective or enantioselective synthetic methods.

Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to the picolinamide scaffold to direct the stereochemical outcome of subsequent reactions. The picolinamide directing group itself has been used to enable stereospecific reactions. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective synthesis of picolinamide derivatives. For example, trichlorosilane-mediated reduction of N-benzyl enamines using a chiral Lewis base has been shown to produce chiral β-amino esters with high stereoselectivity. unimi.it These can be precursors to chiral picolinamide analogs.

Resolution of Racemates: In cases where a racemic mixture is produced, chiral chromatography or enzymatic resolution can be employed to separate the enantiomers.

A summary of synthetic approaches for picolinamide derivatives is presented in the table below.

| Synthetic Approach | Description | Key Reagents/Catalysts | Reference(s) |

| Directed C-H Functionalization | The picolinamide group directs the introduction of substituents at specific positions of the pyridine ring. | Palladium, Rhodium | rsc.orgscientificupdate.comresearchgate.net |

| Amide Bond Formation | Coupling of a picolinic acid derivative with an amine. | EDCI, HATU, T3P | scirp.orgucl.ac.uk |

| Ritter Reaction | Direct synthesis from 2-cyanopyridine and an alcohol or alkene. | Acid catalyst | researchgate.net |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C or C-N bonds. | Palladium catalysts, ligands | |

| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry. | Chiral Lewis bases, organoboranes | unimi.itresearchgate.netacs.org |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, their electronic environment, and their proximity to other protons. For 3-Hydroxy-5-methylpicolinamide, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the amide N-H proton, and the hydroxyl O-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling constants (J).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, methyl, carbonyl). For instance, the carbonyl carbon of the amide group would appear at a significantly downfield chemical shift. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the arrangement of substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of the methyl group, the hydroxyl group, and the amide group on the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, and the resulting fragment ions would be characteristic of the compound's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

A broad O-H stretching band for the hydroxyl group.

An N-H stretching band for the amide group.

A strong C=O stretching band for the amide carbonyl group. oregonstate.edu

C-H stretching bands for the aromatic and methyl groups. vscht.cz

C=C and C=N stretching bands characteristic of the pyridine ring.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the proposed molecular formula (C₇H₈N₂O₂ for this compound) to verify its stoichiometric composition. iucr.org

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

Despite a thorough search of publicly available resources, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no specific X-ray crystallographic data for this compound could be located. The absence of a published crystal structure for this compound means that detailed, experimentally determined information regarding its solid-state conformation, crystal packing, and intermolecular hydrogen-bonding network is not available in the public domain at this time.

While crystallographic data exists for derivatives of 3-hydroxypicolinamide, these structures contain significant modifications and therefore cannot be used to accurately represent the solid-state structure of the parent compound, this compound. The introduction of different substituent groups would significantly alter the crystal packing and intermolecular interactions.

Therefore, a detailed analysis of the three-dimensional solid-state structure, including data tables of crystallographic parameters, bond lengths, and bond angles for this compound, cannot be provided until an X-ray diffraction study of a suitable single crystal of the compound is performed and the results are made publicly available.

Molecular Mechanisms and Biological Target Interactions

Enzymatic Inhibition Profiles of Picolinamide (B142947) Derivatives

Picolinamide derivatives have been investigated for their potential to inhibit various enzymes. The nature and position of substituents on the pyridine (B92270) ring and the amide group are critical in determining the inhibitory potency and selectivity.

Carbonic Anhydrase (CA) Isoform Selective Inhibition

There is currently no direct scientific literature available to suggest that 3-Hydroxy-5-methylpicolinamide is an inhibitor of carbonic anhydrase (CA) isoforms. The primary mechanism of action for the most common class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This compound lacks this sulfonamide moiety, making it an unlikely candidate for classical carbonic anhydrase inhibition.

The development of isoform-selective CA inhibitors is a significant area of research, as different CA isoforms are involved in a variety of physiological and pathological processes. For instance, hCA II is a ubiquitous isoform, while hCA IX and hCA XII are associated with tumors. Selective inhibition of these isoforms is a key strategy in the development of novel therapeutics for conditions like glaucoma, epilepsy, and cancer. The design of such inhibitors typically focuses on exploiting subtle differences in the active site and surrounding residues of the various isoforms to achieve selectivity.

Kinase Family Inhibition (e.g., TAK1, FLT3, VEGFR-2)

The picolinamide scaffold has been explored in the context of kinase inhibition, a critical area in cancer and inflammation research.

TAK1: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways. While research into TAK1 inhibitors is active, there is no direct evidence in the available literature to indicate that this compound or its close derivatives are inhibitors of TAK1. Some studies have explored modifications of related heterocyclic rings to achieve TAK1 inhibition, but these are structurally distinct from a simple substituted picolinamide.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML). While some pyridine-based derivatives have been investigated as FLT3 inhibitors, there is no specific data linking this compound to FLT3 inhibition. The development of FLT3 inhibitors is a major focus in AML therapy, with both first and second-generation inhibitors targeting the ATP-binding site of the kinase.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. A series of picolinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors. These compounds typically feature additional structural moieties that allow them to bind to the ATP-binding site of the kinase. For example, certain picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties have shown potent inhibitory activity against VEGFR-2 kinase, with IC50 values in the nanomolar range. nih.gov The mechanism of inhibition involves interaction with the hinge region of the kinase and the DFG (Asp-Phe-Gly) motif. nih.gov

Interactive Table: VEGFR-2 Inhibition by select Picolinamide Derivatives

| Compound | Modification | VEGFR-2 IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |

|---|---|---|---|

| 7h | Thio-urea derivative | 87 | 180 |

| 9a | Dithiocarbamate derivative | 27 | 180 |

| 9l | Dithiocarbamate derivative | 94 | 180 |

General Mechanisms of Enzyme Catalysis Modulation

Picolinamide derivatives can modulate enzyme activity through various mechanisms, depending on the specific enzyme and the structural features of the inhibitor. These mechanisms can include:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

For instance, certain picolinamide derivatives have been shown to be potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibitory mechanism in such cases often involves the picolinamide scaffold mimicking the nicotinamide portion of the NAD+ substrate, thereby competing for the active site.

Receptor Ligand Binding and Allosteric Modulation

Picolinamide derivatives have emerged as a significant class of allosteric modulators for G protein-coupled receptors (GPCRs), particularly the metabotropic glutamate receptor subtype 5 (mGluR5). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This can lead to either a potentiation or an inhibition of the receptor's response to the endogenous ligand.

Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Negative Allosteric Modulation (NAM)

A number of picolinamide derivatives have been identified as potent and selective negative allosteric modulators (NAMs) of mGluR5. These compounds decrease the receptor's response to glutamate. The development of mGluR5 NAMs is of interest for the potential treatment of various central nervous system (CNS) disorders.

Research has shown that specific substitution patterns on the picolinamide core are crucial for NAM activity. For example, compounds with certain aryl or heteroaryl ether linkages at the 4-position of the picolinamide ring have demonstrated high affinity and potency as mGluR5 NAMs.

Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Positive Allosteric Modulation (PAM)

Interestingly, subtle structural modifications to picolinamide-based mGluR5 NAMs can switch their pharmacological activity to that of a positive allosteric modulator (PAM). PAMs enhance the receptor's response to glutamate and are being investigated for their therapeutic potential in conditions such as schizophrenia and cognitive disorders.

The switch from NAM to PAM activity is often attributed to a "magic methyl" effect, where the addition or repositioning of a methyl group on the ligand can stabilize different conformational states of the receptor. This highlights the sensitivity of the allosteric binding site and the potential for fine-tuning the pharmacological properties of picolinamide derivatives.

Chemokine Receptor 6 (CCR6) Inhibition

Recent studies have highlighted the potential of picolinamide derivatives in the modulation of the Chemokine Receptor 6 (CCR6). A novel and potent CCR6 antagonist, PF-07054894, which is a derivative of 3-hydroxy-N,N-dimethylpicolinamide, has been identified. This compound demonstrates the importance of the 3-hydroxypicolinamide core in achieving antagonist activity at this receptor. The interaction of such compounds with CCR6 is of significant interest due to the role of the CCR6-CCL20 axis in various inflammatory and autoimmune diseases. The binding of these antagonists to CCR6 can block the downstream signaling pathways typically initiated by the natural ligand, CCL20, thereby preventing the migration of CCR6-expressing immune cells.

Modulation of Intracellular Signal Transduction Pathways (e.g., NF-κB)

The direct modulatory effects of this compound on intracellular signal transduction pathways, such as the NF-κB pathway, have not been detailed in the available scientific literature. The NF-κB signaling cascade is a critical regulator of inflammatory responses, and its inhibition is a key target for many anti-inflammatory drug discovery programs. While various compounds are known to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα, specific data for this compound is not presently available.

Antimicrobial Activities and Mechanistic Investigations

Picolinamide derivatives have demonstrated a range of antimicrobial activities, with distinct mechanisms of action against bacterial and fungal pathogens.

Antibacterial Action

The antibacterial potential of the picolinamide class of compounds has been investigated, revealing selective activity against specific bacterial species. One notable derivative has been shown to be a potent antibacterial agent against Clostridioides difficile. The primary mechanism of its antibacterial action is the inhibition of cell wall biosynthesis. This targeted action disrupts the integrity of the bacterial cell wall, leading to cell death, while showing minimal activity against other gut bacteria, which is a desirable trait for avoiding dysbiosis.

| Picolinamide Derivative Class | Target Organism | Mechanism of Action |

| Picolinamides | Clostridioides difficile | Inhibition of cell wall biosynthesis |

Antifungal Action

Picolinamide-based compounds have also been identified as having significant antifungal properties against a variety of pathogenic fungi, including Candida and Aspergillus species. nih.gov The antifungal mechanism of action for certain picolinamides has been elucidated, revealing a novel target. These compounds have been found to inhibit the fungal lipid-transfer protein Sec14. nih.gov By binding to Sec14, these picolinamides disrupt essential lipid metabolism and trafficking within the fungal cell, leading to growth inhibition. nih.gov

Another class of picolinamide fungicides, including fenpicoxamid, targets the quinone-inside (Qi) site of the mitochondrial complex III. This inhibition disrupts the electron transport chain, which is crucial for fungal respiration. This mode of action is distinct from other fungicides, which can be beneficial in overcoming resistance.

| Picolinamide Derivative Class | Target Organism | Mechanism of Action |

| Picolinamides | Saccharomyces cerevisiae, Candida spp., Aspergillus spp. | Inhibition of the lipid-transfer protein Sec14 nih.gov |

| Picolinamide Fungicides (e.g., Fenpicoxamid) | Various pathogenic fungi | Inhibition of the quinone-inside (Qi) site of mitochondrial complex III |

Structure Activity Relationship Sar Studies of 3 Hydroxy 5 Methylpicolinamide and Its Analogs

Systemic Investigation of Substituent Effects on Biological Potency and Selectivity

The biological activity of picolinamide (B142947) derivatives can be significantly modulated by the nature and position of substituents on the pyridine (B92270) ring and the amide functionality. Research into these effects helps to identify key pharmacophoric features and to optimize the interaction of these compounds with their biological targets.

A study on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents revealed important insights into the role of substituents on the phenyl ring. The in vitro antiproliferative activity of these compounds was evaluated against HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cell lines. The results, expressed as IC50 values, demonstrated that the nature of the substituent on the benzamido group at the 4-position of the phenoxy ring plays a critical role in their anticancer activity. nih.gov

For instance, the introduction of a trifluoromethyl group at the para-position of the benzamido ring (compound 5r) resulted in potent activity against both cell lines. Conversely, a hydroxyl group at the para-position (compound 5l) led to a significant decrease in activity. This suggests that electron-withdrawing groups might be favorable for the observed biological effect in this series of compounds. nih.gov

| Compound | Substituent (R) | HepG2 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|

| 5a | H | >50 | >50 |

| 5f | 4-F | 15.3 | 12.8 |

| 5h | 4-Cl | 8.9 | 7.5 |

| 5l | 4-OH | >50 | >50 |

| 5q | 2-CF3 | 2.1 | 1.8 |

| 5r | 4-CF3 | 3.4 | 2.9 |

Furthermore, the substitution on the picolinamide core itself has been shown to be critical for both potency and selectivity. In a study focused on developing antibacterials that selectively target Clostridioides difficile, it was found that 2,4-substitution of the picolinamide scaffold was a key modification that imparted the desired selectivity against this pathogen compared to other bacteria like MRSA. nih.gov

Positional Isomerism and Regiochemical Influences on Activity

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, can have a profound impact on the biological activity of a compound. This is often due to changes in the molecule's shape, electronics, and ability to interact with specific residues in the target's binding site.

A compelling example of the influence of positional isomerism is seen in the comparison of picolinamides and their constitutional isomers, isonicotinamides, in the context of antibacterial activity. One study investigated analogs of isonicotinamide 4, which was equally active against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile. By repositioning the nitrogen atom from the 4-position (isonicotinamide) to the 2-position (picolinamide), a remarkable shift in selectivity was achieved. nih.gov

The resulting picolinamide 87 was found to be inactive against MRSA (MIC = 128 µg·mL⁻¹) but highly active against C. difficile (MIC = 0.125 µg·mL⁻¹). This represents an exquisite selectivity of 1024-fold, achieved simply by altering the position of the nitrogen atom within the pyridine ring. This highlights the critical role of regiochemistry in defining the biological activity profile of this class of compounds. nih.gov

| Compound | Scaffold | MIC against MRSA (µg·mL⁻¹) | MIC against C. difficile (µg·mL⁻¹) | Selectivity (MRSA/C. difficile) |

|---|---|---|---|---|

| Isonicotinamide 4 | Isonicotinamide | Active | Active | ~1 |

| Picolinamide 87 | Picolinamide | 128 | 0.125 | 1024 |

Stereochemical Impact on Ligand-Receptor Interactions and Functional Response

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

The two enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, understanding the stereochemical requirements for ligand-receptor binding is crucial for the design of safe and effective drugs. semanticscholar.org

Scaffold Exploration and Bioisosteric Replacements in Picolinamide Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties. Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original's biological activity. Bioisosteric replacement is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. nih.gov

In the context of picolinamide derivatives, these strategies have been employed to move away from complex natural product scaffolds towards more synthetically accessible and developable molecules. For example, in the development of new fungicides, researchers were inspired by the natural product UK-2A, which has a nine-membered macrocyclic structure. Using molecular modeling and electrostatic analysis, alternative bicyclic isosteres were identified as replacements for this complex macrocycle. researchgate.net

One successful approach involved a systematic scaffold-hopping research program inspired by the picolinamide fungicide fenpicoxamid. Through the use of bioisosteric replacement software, a benzothiazole core was identified as a suitable replacement for the template macrocycle in fenpicoxamid. This led to the discovery of a benzothiazole scaffold that exhibited excellent activity against the fungus Z. tritici. researchgate.net This demonstrates the utility of scaffold exploration and bioisosterism in generating novel and potent picolinamide analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By developing predictive models, QSAR can be a valuable tool in drug discovery for screening virtual libraries of compounds, prioritizing candidates for synthesis, and optimizing lead compounds. nih.gov

QSAR models are built by correlating molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, with their experimentally determined biological activities. These models can range from simple linear equations to complex machine learning algorithms. frontiersin.org

While a specific QSAR model for 3-hydroxy-5-methylpicolinamide was not identified in the reviewed literature, numerous studies have successfully applied QSAR to various classes of compounds, including pyridine carboxamide derivatives. researchgate.net For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate the SAR of various inhibitors. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.netnih.gov

The general process for developing a QSAR model for this compound and its analogs would involve:

Data Set Preparation: A series of analogs with varying substituents would be synthesized and their biological activities measured under uniform conditions.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 3-Hydroxy-5-methylpicolinamide, and a protein target.

Molecular docking simulations are instrumental in elucidating the binding mode of this compound within the active site of a target protein. These simulations can predict the specific amino acid residues that the compound interacts with, and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of picolinamide (B142947) derivatives as inhibitors of various enzymes, docking has revealed key interactions that are crucial for their inhibitory activity. nih.govnih.gov

The binding energy, a measure of the affinity between the ligand and the protein, is also calculated during docking. A lower binding energy generally indicates a more stable and favorable interaction. The binding energies for a series of picolinamide derivatives targeting a specific receptor can vary, and these values are used to rank and prioritize compounds for further investigation. nih.gov

Table 1: Illustrative Binding Energies of Picolinamide Derivatives with a Hypothetical Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Picolinamide | -6.5 | TYR123, SER98 |

| This compound | -7.8 | TYR123, SER98, HIS234 |

| 4-Chloropicolinamide | -7.2 | TYR123, PHE235 |

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Binding

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational landscape of this compound and its dynamic binding to a protein target.

MD simulations can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as induced fit. These simulations can also identify different stable and transient conformations of the ligand within the binding pocket. nih.govmdpi.com The stability of the ligand-protein complex over time can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. These calculations provide a detailed understanding of the molecule's electronic structure, which governs its chemical behavior.

Key electronic properties calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. mdpi.com

Table 2: Hypothetical Electronic Properties of Picolinamide Derivatives from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Picolinamide | -6.8 | -1.2 | 5.6 |

| This compound | -6.5 | -1.5 | 5.0 |

| 5-Nitropicolinamide | -7.2 | -2.5 | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Cheminformatics Tools and Machine Learning for Compound Design and Property Prediction (e.g., RDKit)

Cheminformatics tools and machine learning algorithms play a significant role in the design of new compounds based on the this compound scaffold and in the prediction of their properties. nih.gov Software libraries like RDKit are widely used to calculate molecular descriptors, which are numerical representations of a molecule's chemical and structural features. rdkit.orggithub.ioyoutube.comyoutube.com

These descriptors can then be used to build machine learning models that predict various properties of interest, such as biological activity, solubility, and metabolic stability. nih.govidrblab.orgnih.govmdpi.com For example, a Quantitative Structure-Activity Relationship (QSAR) model can be developed for a series of picolinamide derivatives to predict their inhibitory activity against a particular enzyme based on their calculated descriptors. nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.

In Silico ADMET Prediction (excluding specific safety/toxicology data, focusing on methodological application)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govresearchgate.netnih.govgrafiati.comf1000research.com For this compound, various computational models can be applied to estimate its pharmacokinetic profile.

These predictive models are typically built using large datasets of compounds with known ADMET properties. github.com Methodologies range from simple rule-based systems, like Lipinski's rule of five, to more complex machine learning and physiologically based pharmacokinetic (PBPK) models. nih.gov These tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The application of these in silico ADMET prediction methods helps in identifying potential liabilities of a compound and guiding its optimization to achieve a more favorable pharmacokinetic profile.

Future Directions and Emerging Research Avenues for 3 Hydroxy 5 Methylpicolinamide

Integration of Advanced Omics Technologies for Systems-Level Understanding

A systems-level understanding of how 3-Hydroxy-5-methylpicolinamide interacts with biological systems is crucial for its future development. Advanced omics technologies offer a powerful, unbiased approach to elucidate its mechanism of action, identify biomarkers, and predict off-target effects. nih.govfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the compound. frontiersin.orgnih.gov

Genomics and Transcriptomics: High-throughput sequencing can identify genetic factors that influence sensitivity to this compound and reveal changes in gene expression profiles upon treatment. frontiersin.org This can help to pinpoint the cellular pathways modulated by the compound.

Proteomics: Mass spectrometry-based proteomics can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. nih.gov This is essential for validating the intended target and discovering potential off-target interactions.

Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can reveal how this compound alters cellular metabolism, providing insights into its functional effects. nih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Key Application | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic markers of compound sensitivity. | Understanding patient-to-patient variability in response. |

| Transcriptomics | Profiling changes in gene expression post-treatment. | Elucidation of modulated cellular pathways. |

| Proteomics | Identifying direct protein binding partners and expression changes. | Target validation and off-target effect identification. |

| Metabolomics | Analyzing changes in the cellular metabolic profile. | Understanding the functional consequences of target engagement. |

Development of Novel In Vitro and In Vivo Mechanistic Assay Systems

To thoroughly investigate the biological effects of this compound, it is imperative to develop and utilize advanced assay systems that more accurately recapitulate human physiology. Moving beyond traditional 2D cell culture, novel in vitro models such as 3D organoids and microphysiological systems (organ-on-a-chip) offer a more biologically relevant context to study the compound's efficacy and mechanism.

Advancements in High-Throughput Screening and Lead Optimization Methodologies

The discovery of new picolinamide-based therapeutic agents can be accelerated through modern high-throughput screening (HTS) and lead optimization techniques. unchainedlabs.com HTS allows for the rapid evaluation of large libraries of chemical compounds to identify initial "hits." danaher.comresearchgate.net For this compound, this would involve screening derivatives to identify analogues with improved potency or selectivity. nih.gov

Once a lead compound is identified, a cycle of lead optimization begins, aiming to enhance its drug-like properties. danaher.compatsnap.compatsnap.com This iterative process involves a combination of computational and experimental methods. patsnap.comdrugdevelopment.fi

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of this compound helps to identify which parts of the molecule are crucial for its biological activity. patsnap.comnih.gov

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect the compound's interaction with its target, guiding the synthesis of more effective molecules. patsnap.com

Table 2: Methodologies for Screening and Lead Optimization

| Methodology | Description | Goal for this compound |

|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. unchainedlabs.com | Identify derivatives with superior potency and selectivity. |

| Structure-Activity Relationship (SAR) | Studying how chemical structure relates to biological activity. nih.gov | Define key functional groups for target engagement. |

| Computational Modeling (e.g., QSAR) | Using computer simulations to predict compound activity. patsnap.com | Prioritize the synthesis of promising new analogues. |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases often involve multiple biological pathways. Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging strategy to tackle such diseases more effectively than single-target agents. nih.govresearchgate.netdovepress.com Future research could focus on intentionally designing derivatives of this compound that modulate several relevant targets simultaneously. nih.gov This multi-targeting approach could lead to enhanced therapeutic efficacy or a reduced likelihood of developing drug resistance. nih.govresearchgate.net The design of such compounds requires a deep understanding of the disease biology and the structural requirements for interacting with each intended target.

Design of Targeted Degraders and PROTACs Utilizing the Picolinamide (B142947) Scaffold

One of the most innovative future directions for the picolinamide scaffold is its potential use in targeted protein degradation (TPD). nih.govmdpi.com Unlike traditional inhibitors that merely block a protein's function, targeted degraders eliminate the disease-causing protein from the cell. youtube.com

Proteolysis-Targeting Chimeras (PROTACs) are a major class of targeted degraders. mdpi.comnih.gov These are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govmdpi.com This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target and its subsequent destruction by the proteasome. mdpi.comyoutube.com

The this compound scaffold could be developed into a ligand for a specific protein of interest. By attaching it via a linker to a known E3 ligase ligand (such as pomalidomide (B1683931) or a VHL ligand), a novel PROTAC could be created. nih.gov This strategy could transform the therapeutic potential of the scaffold, enabling it to target proteins previously considered "undruggable." mdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-5-methylpicolinamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between picolinic acid derivatives and hydroxylamine, followed by regioselective methylation. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts like Pd/C or Cu(I) salts. For example, microwave-assisted synthesis can improve yield by 15–20% compared to conventional heating . Optimization should include kinetic studies to identify rate-limiting steps.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify the hydroxyl proton (δ 10–12 ppm in DMSO-d₆) and methyl group (δ 2.3–2.5 ppm). Aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm) .

- FT-IR : Confirm O–H stretching (3200–3400 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

- X-ray crystallography : Resolve tautomeric forms (enol vs. keto) and hydrogen-bonding networks, as demonstrated in analogous picolinic acid derivatives .

Q. How does the steric hindrance of the 5-methyl group affect nucleophilic substitution reactions?

- Methodological Answer : The methyl group reduces reactivity at the adjacent position due to steric effects. Comparative studies using kinetic isotopic labeling (KIE) or Hammett plots can quantify electronic vs. steric contributions. For instance, substitution at the 4-position proceeds 3× faster than at the 6-position in methylated analogs .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the compound’s antioxidant vs. pro-oxidant behavior?

- Methodological Answer : Redox activity depends on pH and metal coordination. Use cyclic voltammetry to measure oxidation potentials (E₁/₂) under physiological conditions. Compare ESR spectra in the presence of Fe²⁺/Cu²⁺ to detect radical intermediates. Conflicting data may arise from assay-specific conditions (e.g., DPPH vs. ORAC assays) .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450). Validate predictions via isothermal titration calorimetry (ITC) to measure ΔG and ΔH. Adjust force fields to account for tautomerization, as seen in similar hydroxylated pyridines .

Q. What strategies resolve discrepancies in reported cytotoxicity across cell lines?

- Methodological Answer : Standardize assays using:

- Dose-response curves (IC₅₀ values) with ≥3 biological replicates.

- Metabolic profiling : Compare ROS generation (via DCFH-DA probes) and mitochondrial membrane potential (JC-1 staining) across cell types. Contradictions may stem from differential expression of efflux pumps (e.g., P-gp) .

Q. How does the hydroxyl group at position 3 influence metal chelation in catalytic applications?

- Methodological Answer : Synthesize metal complexes (e.g., with Co²⁺ or Ni²⁺) and characterize via UV-Vis (d-d transitions) and XANES. Compare catalytic efficiency in oxidation reactions (e.g., alkene epoxidation) to non-hydroxylated analogs. The hydroxyl group enhances chelation stability but may reduce turnover rates due to steric effects .

Guidelines for Experimental Design

- Controlled variables : Solvent purity, reaction atmosphere (N₂ vs. air), and cell passage number.

- Data validation : Use orthogonal assays (e.g., LC-MS + NMR for purity; MTT + Annexin V for cytotoxicity).

- Contradiction resolution : Meta-analysis of literature with subgroup stratification (e.g., by assay type or substituent position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。